REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([CH3:8])([CH3:7])[CH:5]([CH2:9][CH:10]=[O:11])[CH2:4][CH:3]=1.[H][H]>[Pd]>[CH3:8][C:6]1([CH3:7])[CH:2]([CH3:1])[CH2:3][CH2:4][CH:5]1[CH2:9][CH:10]=[O:11]
|
Name
|
|
Quantity
|
830 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(C1(C)C)CC=O
|
Name
|
catalyst
|
Quantity
|
56 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for five hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The calculated amount of hydrogen is now absorbed
|
Type
|
CUSTOM
|
Details
|
The catalyst is separated by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by vacuum evaporation and 815 g of crude saturated aldehyde
|
Type
|
CUSTOM
|
Details
|
are obtained (purity: 95%, GC)
|
Type
|
DISTILLATION
|
Details
|
The vacuum distillation of the crude through a Widmer column
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC1C)CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 763 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |